

Physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

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Compound of Interest	
Compound Name:	(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Cat. No.:	B1314414

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An In-depth Technical Guide to (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

This technical guide provides a comprehensive overview of the physical and chemical properties of **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine**, tailored for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines experimental protocols for a closely related isomer due to the scarcity of information on the target compound, and illustrates its primary application in chemical synthesis.

Note on Isomers: It is critical to distinguish between **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine**, where two methyl groups are on a single nitrogen atom, and its isomer (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where one methyl group is on each nitrogen atom. The majority of published experimental data is for the latter, N,N'-dimethyl isomer. This guide will clearly differentiate between the data for the target compound and its isomer.

Physical and Chemical Properties

Quantitative data for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is sparse. The following tables summarize the available information for the target compound and provide a more detailed comparison with its N,N'-dimethyl isomer.

Table 1: General and Physical Properties

Property	(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine	(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine
Molecular Formula	C ₈ H ₁₈ N ₂ [1] [2]	C ₈ H ₁₈ N ₂ [3] [4] [5]
Molecular Weight	142.24 g/mol [1] [2]	142.24 g/mol [4] [5]
CAS Number	320778-92-5 [2]	67579-81-1 [4]
Appearance	Colorless to light yellow liquid [6]	White to light yellow low melting solid [5]
Melting Point	Not available	4 °C [4] , 17 °C (solidified upon standing) [7] , 39-44 °C [5]
Boiling Point	180 °C [6]	83 °C at 13 mmHg [4] , 78-80 °C at 18 mmHg
Density	0.92 g/cm ³ [6]	0.89 g/mL [4] , 0.902 g/mL at 25 °C
Refractive Index	Not available	n _{20/D} 1.472 (lit.) [4]

Table 2: Computed Chemical Properties

Property	(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Topological Polar Surface Area (TPSA)	29.26 Å ² [2]
logP	0.8179 [2]
Hydrogen Bond Donors	1 [2]
Hydrogen Bond Acceptors	2 [2]
Rotatable Bonds	1 [2]

Spectroscopic Data

Detailed experimental spectroscopic data for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is not readily available in the public domain. PubChem lists the availability of GC-MS

and vapor phase IR spectra but does not provide the data.^[1] For reference, ¹H-NMR and ¹³C-NMR data for the isomeric (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine are provided below.

Table 3: NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine

Nucleus	Chemical Shift (δ) ppm	Description
¹ H-NMR	0.86–0.94	(m, 2H; CHCHN)
1.13–1.19	(m, 2H; CH ₂ CHCHN)	
1.61–1.67	(m, 2H; CH ₂ CH ₂ CHN)	
1.68–1.75	(br, 2H, NH)	
1.93–2.00	(m, 2H; CHCHN)	
2.02–2.06	(m, 2H; CHNCHN)	
2.33	(s, 6H; NCH ₃)	
¹³ C-NMR	25.0	(CH ₂ CH ₂ CHN)
30.8	(CH ₂ CHN)	
33.7	(CH)	
63.2	(CHN)	
Solvent: CDCl ₃ , Reference: ^[3]		

Experimental Protocols

A specific, detailed synthesis protocol for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is not available in the reviewed literature. However, a general method for the synthesis of the isomeric trans-N,N'-dimethylcyclohexane-1,2-diamine is described, which can provide insight into potential synthetic strategies.^{[4][7]}

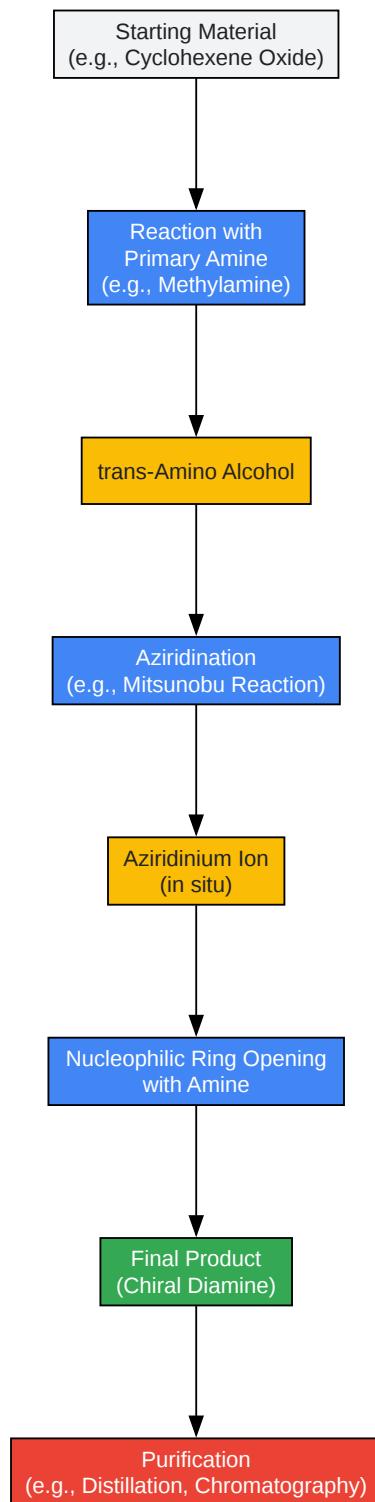
Synthesis of trans-(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine^{[4][7]}

This synthesis involves a two-step process starting from cyclohexene oxide.

Step 1: Formation of trans-2-(methylamino)cyclohexanol Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at 80°C for 5 hours.

Step 2: Ring-opening of in situ generated aziridine The resulting amino alcohol is subjected to a Mitsunobu reaction to form an intermediate aziridinium ion, which is then opened with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield the final product.

The following diagram illustrates the general workflow for the synthesis of chiral diamines, which could be adapted for the synthesis of the target compound.



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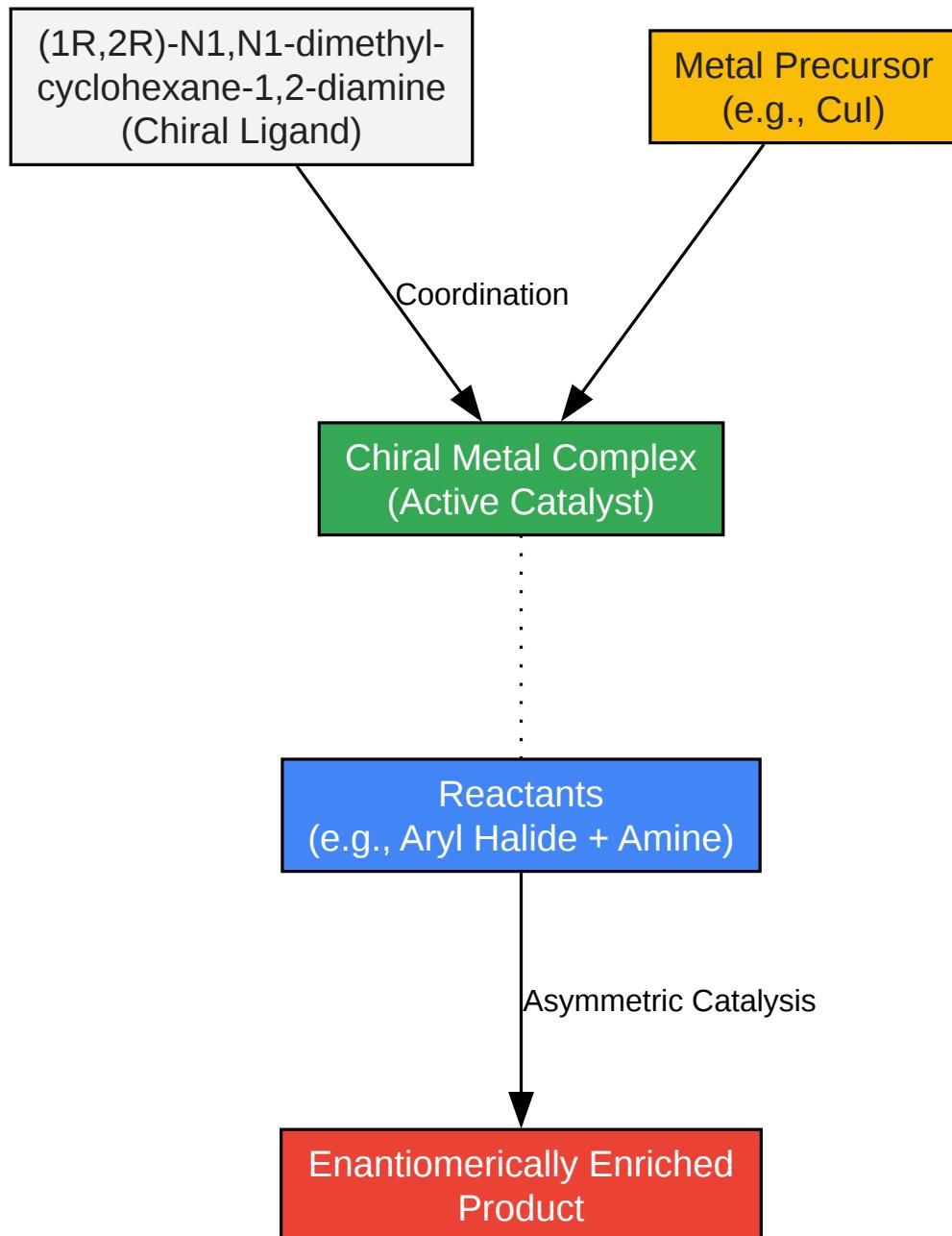
A generalized synthetic workflow for chiral diamines.

Applications in Research and Development

Due to its chiral nature, **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is expected to be useful as a chiral ligand in asymmetric catalysis, similar to its well-documented N,N'-dimethyl isomer. Chiral diamines are crucial in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and agrochemical industries.[\[4\]](#)

The N,N'-dimethyl isomer is used as a ligand in copper-catalyzed C-N coupling reactions for the synthesis of various organic compounds.[\[4\]](#)[\[5\]](#) It is also a key building block in the synthesis of some pharmaceuticals, including tricyclic γ -secretase modulators.[\[5\]](#) While no specific biological signaling pathways involving **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** have been identified, its role as a chiral building block for bioactive molecules suggests its importance in drug discovery and development.

The logical relationship of its application in catalysis is depicted below.

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Use as a chiral ligand in asymmetric catalysis.

Safety and Handling

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.^[1] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

In conclusion, while specific experimental data for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is limited, the information available for its isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, provides valuable insights into its expected properties and applications as a chiral ligand in asymmetric synthesis. Further research is needed to fully characterize the N1,N1-dimethyl isomer and explore its potential in drug development and catalysis.

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